![molecular formula C12H13F3N2OS B5527144 5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
The compound belongs to the broader family of thiazole derivatives, which are notable for their diverse chemical reactions and wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Thiazole derivatives, similar to the specified compound, are often synthesized through methods that involve the cyclization of thiosemicarbazides or the reaction of α-haloketones with thiourea. For instance, the synthesis of related thiazol-2-amine derivatives often employs condensation reactions under specific conditions to ensure the formation of the thiazole ring (Pyrih et al., 2023).
Molecular Structure Analysis
Thiazole derivatives exhibit interesting structural characteristics, including proton tautomerism and stereoisomerism. For example, studies on similar compounds have revealed that the thiazole ring can assume different tautomeric forms, influenced by substitutions at the ring. The molecular structure is further characterized by X-ray crystallography, showcasing how different substituents affect the overall geometry and stability of the compound (Pyrih et al., 2023).
properties
IUPAC Name |
5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-11(2)7-16-10(19-11)17-8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKMUBWMRBFKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine |
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